molecular formula C8H4ClFO3 B13617327 5-Chloro-2-fluoro-3-formylbenzoic acid

5-Chloro-2-fluoro-3-formylbenzoic acid

Cat. No.: B13617327
M. Wt: 202.56 g/mol
InChI Key: LLRHVCYQXOZLKD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Scaffolds

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring. The inclusion of halogens can profoundly alter the physical, chemical, and biological properties of the parent molecule. For instance, halogenation can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. Furthermore, halogens can influence the electronic nature of the aromatic ring, affecting its reactivity and interactions with other molecules. This makes halogenated aromatic scaffolds crucial in various fields, particularly in medicinal chemistry and materials science.

In drug discovery, the strategic placement of halogen atoms is a common tactic to improve the efficacy and pharmacokinetic profile of a drug candidate. Halogens can participate in specific interactions, such as halogen bonding, which can enhance the binding affinity of a ligand to its target protein. researchgate.netmdpi.com The use of fluorine and chlorine, in particular, is prevalent in the design of pharmaceuticals and agrochemicals. patsnap.com

Role of Carboxylic Acid and Aldehyde Functionalities in Organic Synthesis

Organic compounds are often characterized by their functional groups, which are specific groups of atoms that determine the molecule's chemical reactions. 5-Chloro-2-fluoro-3-formylbenzoic acid possesses two key functional groups: a carboxylic acid (-COOH) and an aldehyde (-CHO).

The carboxylic acid group is acidic and can donate a proton. It is a versatile functional group that can be converted into a wide array of other functionalities, such as esters, amides, and acid chlorides. This reactivity makes it a cornerstone of organic synthesis, enabling the linking of molecular fragments. sigmaaldrich.comnih.gov

The aldehyde group is characterized by a carbonyl center bonded to a hydrogen and a carbon atom. Aldehydes are highly reactive and participate in numerous important chemical reactions, including nucleophilic additions and oxidations to form carboxylic acids. sigmaaldrich.com Their ability to form new carbon-carbon bonds makes them invaluable intermediates in the synthesis of complex organic molecules. nih.gov The presence of both a carboxylic acid and an aldehyde on the same aromatic ring, as in formylbenzoic acids, offers multiple reaction sites for synthetic chemists to build more elaborate molecular architectures. chemicalbook.com

Overview of Academic Research Perspectives on this compound

While extensive academic research focusing specifically on this compound is not widely available in public literature, its structural features suggest its primary role as a specialized chemical intermediate. Patent literature indicates that structurally related compounds, such as those derived from 5-chloro-2-fluoro-3-aminophenyl precursors, are utilized in the synthesis of complex molecules for pharmaceutical research. googleapis.com

For example, derivatives containing the 5-chloro-2-fluoro-phenyl moiety are investigated for their potential as therapeutic agents. googleapis.com The unique substitution pattern of this compound, with three different functional groups positioned on the benzene (B151609) ring, makes it a potentially valuable building block. Each group—the carboxylic acid, the aldehyde, and the halogens—offers a distinct point for chemical modification, allowing for the controlled, step-wise construction of larger, multifunctional molecules. Its utility would likely be in the synthesis of targeted libraries of compounds for screening in drug discovery or for the development of new materials.

Below is a table of calculated chemical properties for this compound.

PropertyValue
Molecular FormulaC₈H₄ClFO₃
Molecular Weight202.57 g/mol
Canonical SMILESC1=C(C(=C(C=C1Cl)C(=O)O)F)C=O
InChI KeySBCNJHMEPANXSW-UHFFFAOYSA-N
CAS NumberNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

5-chloro-2-fluoro-3-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)

InChI Key

LLRHVCYQXOZLKD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Fluoro 3 Formylbenzoic Acid

Regioselective Synthesis Pathways

The specific arrangement of substituents in 5-Chloro-2-fluoro-3-formylbenzoic acid necessitates careful planning to ensure high regioselectivity at each synthetic step. The directing effects of the existing functional groups on the aromatic ring are a key consideration in the design of a successful synthesis.

Strategic Introduction of Formyl Grouping

The introduction of the formyl group at the C-3 position is a critical step. Several formylation methods can be adapted for this purpose, with the choice of method often depending on the nature of the starting material.

One common and effective method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction . wikipedia.orgjk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comijpcbs.com The electrophilic Vilsmeier reagent then attacks the aromatic ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org The success of the Vilsmeier-Haack reaction is highly dependent on the electronic properties of the substrate; it is most efficient with electron-rich arenes. organic-chemistry.org Therefore, a potential synthetic route could involve the formylation of a suitably activated precursor, such as a 2-chloro-6-fluoroaniline (B1301955) or a related derivative, where the activating group is later converted to the carboxylic acid.

Another powerful strategy for regioselective formylation is ortho-lithiation (also known as directed ortho-metalation). This method involves the deprotonation of an aromatic compound at a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the formyl group with high regioselectivity. The carboxylic acid group itself, or a protected form, can act as a directing group. For instance, ortho-lithiation of a 2-chloro-6-fluorobenzoic acid derivative could potentially lead to formylation at the C-3 position. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions.

The following table summarizes key aspects of these formylation strategies:

Formylation MethodReagentsKey Features
Vilsmeier-Haack Reaction DMF, POCl₃ (or similar)Effective for electron-rich arenes; proceeds via an electrophilic iminium ion. wikipedia.orgjk-sci.com
Ortho-lithiation Organolithium reagent (e.g., n-BuLi), DMFHigh regioselectivity directed by a functional group; requires low temperatures.

Controlled Halogenation Approaches for Chloro and Fluoro Substituents

The introduction of the chloro and fluoro substituents at the C-5 and C-2 positions, respectively, requires controlled halogenation strategies. The order of introduction and the choice of halogenating agents are critical to achieve the desired substitution pattern.

A plausible synthetic route could start from a precursor that already contains one or more of the required substituents. For example, starting with 2-fluoro-3-nitrobenzoic acid, a multi-step sequence involving reduction of the nitro group, followed by a Sandmeyer-type reaction, could be envisioned to introduce the chloro group at the 5-position. researchgate.net

Alternatively, direct electrophilic halogenation of a suitable benzoic acid derivative can be employed. The directing effects of the existing substituents will govern the position of the incoming halogen. For instance, in a 2-fluorobenzoic acid derivative, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects, along with steric hindrance, will determine the regiochemical outcome of the halogenation reaction.

Nucleophilic Fluorination Reactions

Nucleophilic aromatic substitution (SNA) can be a powerful tool for the introduction of the fluorine atom, particularly when the aromatic ring is activated by electron-withdrawing groups. In a potential synthetic route, a precursor bearing a good leaving group (such as a nitro group or another halogen) at the C-2 position and activated by other substituents could undergo nucleophilic displacement with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of such reactions is often enhanced by the use of aprotic polar solvents and phase-transfer catalysts.

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques offer efficient and often more versatile routes to complex molecules like this compound.

Catalytic Synthesis Procedures

Catalytic methods, particularly those involving transition metals, have revolutionized organic synthesis. Catalytic carbonylation reactions , for instance, provide a direct route to carbonyl compounds. semanticscholar.org A suitably substituted aryl halide or triflate could potentially be converted to the corresponding aldehyde or carboxylic acid derivative using carbon monoxide in the presence of a palladium catalyst. mdpi.comunipr.it While this approach might be more suitable for the introduction of the carboxylic acid group, modifications of this methodology could also be explored for the formylation step.

The following table highlights a representative catalytic approach:

Catalytic MethodCatalyst/ReagentsApplication
Palladium-catalyzed Carbonylation Palladium catalyst, CO, suitable solventCan be used to introduce carbonyl groups (aldehydes, carboxylic acids) from aryl halides. semanticscholar.orgmdpi.comunipr.it

Organometallic Coupling Reactions (e.g., Negishi coupling)

Organometallic cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly versatile. ossila.com

A potential application of the Negishi coupling in the synthesis of this compound could involve the coupling of a 3-halo-5-chloro-2-fluorobenzoic acid derivative (e.g., 3-bromo-5-chloro-2-fluorobenzoic acid) with a suitable organozinc reagent that can serve as a formyl group equivalent or a precursor to it. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

The table below outlines the key components of a potential Negishi coupling strategy:

Coupling ReactionKey ComponentsPotential Application in Synthesis
Negishi Coupling Organozinc reagent, Aryl halide, Palladium or Nickel catalystFormation of the C-C bond to introduce the formyl group or a precursor at the C-3 position. ossila.com

Ortholithiation Strategies for Directed Functionalization

The synthesis of polysubstituted aromatic compounds like this compound often relies on methods that allow for precise, position-selective introduction of functional groups. Ortholithiation, or directed ortho-metalation (DoM), is a powerful strategy for achieving such regioselectivity. In this approach, a heteroatom-containing directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position.

For precursors to this compound, the carboxylic acid group is a key directing group. The lithiation of unprotected benzoic acids can be achieved under standard conditions, for instance, using sec-butyllithium (BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in a tetrahydrofuran (B95107) (THF) solvent at low temperatures (e.g., -90 °C). rsc.org The carboxylate formed in situ acts as a potent directing group.

In the context of a dihalogenated benzoic acid, the interplay between the directing effects of the carboxylate and the halogen substituents is crucial. Research on 2,4-dihalogenobenzoic acids shows that lithiation typically occurs at the position flanked by both halogen atoms. rsc.org For a hypothetical precursor like 5-chloro-2-fluorobenzoic acid, the carboxylate group would direct lithiation to the C2 or C6 position. However, the existing fluorine at C2 sterically and electronically influences the reaction. The strong directing effect of the carboxylate, combined with the electronic influence of the halogens, allows for highly selective functionalization.

Once the lithiated intermediate is formed, it can be quenched with an appropriate electrophile to introduce the desired functional group. To synthesize this compound, an electrophilic formylating agent such as N,N-dimethylformamide (DMF) would be introduced to install the formyl group at the C3 position, assuming a starting material like 5-chloro-2-fluorobenzoic acid is used and lithiation is directed to the C3 position. The general applicability of this method allows for the creation of various tri- and tetra-substituted benzoic acids. rsc.org

Table 1: Ortholithiation Reaction Parameters

Parameter Condition Source
Lithiating Agent sec-Butyllithium (BuLi) rsc.org
Ligand TMEDA rsc.org
Solvent Tetrahydrofuran (THF) rsc.org
Temperature -90 °C to -78 °C rsc.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves developing methods that are safer, more energy-efficient, and generate less waste.

Exploration of Solvent-Free Methodologies

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. The synthesis of various substituted benzoic acids has been successfully demonstrated under solvent-free conditions. researchgate.net For instance, the oxidation of benzyl (B1604629) alcohols to carboxylic acids can be carried out by mixing the substrate with a catalytic amount of ferric chloride, TBHP, and subsequently oxone, often with gentle heating. researchgate.net Such methods not only reduce waste but can also lead to higher reaction rates and easier product isolation.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a valuable tool for green chemistry, offering significant reductions in reaction times, increased product yields, and often improved product purity compared to conventional heating methods. nih.govmdpi.com By directly coupling microwave energy with the molecules in the reaction mixture, rapid and uniform heating is achieved. This technique can be optimized for the synthesis of precursors to this compound. For example, in Ullmann condensations to create diaryl ether linkages found in some complex benzoic acid syntheses, microwave irradiation can reduce reaction times from several hours to just a few minutes. researchgate.net The optimization of microwave parameters, such as temperature, time, and power, allows for the development of highly efficient and rapid synthetic protocols. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis Source
Reaction Time Hours to days Minutes to hours nih.gov
Energy Efficiency Lower (heats vessel first) Higher (direct molecular heating)
Yields Often lower to moderate Often moderate to high mdpi.com

| Side Reactions | More prevalent due to prolonged heating | Often reduced | N/A |

Analysis and Reduction of Process Mass Intensity

Process Mass Intensity (PMI) is a key metric used to evaluate the environmental efficiency of a chemical process. It is calculated as the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product.

PMI = Total Mass Input (kg) / Mass of Product (kg)

A high PMI value indicates significant waste generation, while a lower PMI signifies a more efficient and greener process. Strategies to reduce PMI in the synthesis of a target molecule like this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces the mass of reagents required. researchgate.net

Solvent Reduction: Implementing solvent-free reaction conditions or using water as a solvent can significantly lower the mass contribution from solvents. researchgate.net

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Process Optimization: Reducing the number of synthetic steps and simplifying purification procedures (e.g., avoiding chromatography) can lead to a substantial decrease in solvent and material usage. orgsyn.org

By systematically analyzing each step of a synthetic route and applying these principles, the PMI for the production of this compound can be significantly reduced, aligning the manufacturing process with the goals of sustainable chemistry.

Chemical Reactivity and Derivatization Studies of 5 Chloro 2 Fluoro 3 Formylbenzoic Acid

Reactions at the Formyl Functionality

The aldehyde, or formyl, group is a key site for a range of derivatization reactions, including condensations, oxidations, and reductions.

The formyl group of 5-Chloro-2-fluoro-3-formylbenzoic acid readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The general reaction is often catalyzed by an acid and involves the formation of a carbinolamine intermediate which then eliminates water to form the C=N double bond of the imine. ekb.egnih.gov A series of Schiff bases have been synthesized by reacting 5-chloro-salicylaldehyde with various primary amines, highlighting the reactivity of a similarly substituted aldehyde. nih.gov

Similarly, condensation with hydrazides yields hydrazones. This reaction is analogous to Schiff base formation and is a common method for the synthesis of N-acylhydrazones, a class of compounds with significant biological activities. The reaction of various carboxylic acid hydrazides with aromatic aldehydes is a well-established synthetic route. mdpi.comresearchgate.netnih.gov For instance, new hydrazone compounds have been synthesized through the classical condensation of aldehydes with hydrazides in refluxing ethanol. mdpi.com

Table 1: Examples of Condensation Reactions with the Formyl Group

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)Schiff Base (Imine)Acid or base catalysis, often with removal of water
Hydrazide (R-CONHNH₂)HydrazoneTypically in a suitable solvent like ethanol, may require reflux

The formyl group can be easily oxidized to a carboxylic acid. A common method for this transformation is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid. organic-chemistry.orgwikipedia.orgadichemistry.comchemistrysteps.comchem-station.com This powerful oxidizing agent converts primary alcohols and aldehydes to carboxylic acids. chemistrysteps.com The reaction proceeds via the formation of a chromate (B82759) ester followed by elimination. Given the presence of a carboxylic acid group already in the molecule, such an oxidation would result in the formation of 5-chloro-2-fluoro-1,3-benzenedicarboxylic acid.

Conversely, the formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. researchgate.netias.ac.iniwu.edu A key advantage of NaBH₄ is its chemoselectivity; it will typically reduce an aldehyde in the presence of a less reactive carboxylic acid. iwu.edu This allows for the targeted synthesis of (5-chloro-2-fluoro-3-(hydroxymethyl)benzoic acid) from this compound. The reduction of aromatic carboxylic acids to primary alcohols can also be achieved with sodium borohydride, often after conversion to their methyl esters. researchgate.netias.ac.in

Table 2: Oxidation and Reduction of the Formyl Group

TransformationReagentProduct Functional Group
OxidationJones Reagent (CrO₃/H₂SO₄)Carboxylic Acid
ReductionSodium Borohydride (NaBH₄)Primary Alcohol

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is another key functional handle for derivatization, enabling the formation of esters, amides, acyl halides, and anhydrides.

Esterification of the carboxylic acid can be achieved through various methods, most notably the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. A study on the esterification of a similarly substituted compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, highlights the feasibility of this transformation. researchgate.netsemanticscholar.org

Amidation of the carboxylic acid to form an amide requires activation of the carboxyl group. This is typically achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by an amine to form the amide bond. This method is widely used in peptide synthesis and for the preparation of various amides under mild conditions.

The carboxylic acid group can be converted into a more reactive acyl halide, typically an acyl chloride. This is commonly accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). researchgate.netossila.comjmchemsci.com The reaction produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. The conversion of 5-Chloro-2-fluorobenzoic acid to its corresponding benzoyl chloride using thionyl chloride has been reported, indicating that this transformation is applicable to the target molecule. ossila.com

The formation of a symmetric anhydride (B1165640) can be achieved by the dehydration of two molecules of the carboxylic acid. This can be accomplished by heating the carboxylic acid or by using a dehydrating agent such as acetic anhydride. Another common method involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which influences the regioselectivity of further substitution reactions. The formyl and carboxylic acid groups are electron-withdrawing and are meta-directing deactivators. The chloro and fluoro groups are also deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The interplay of these directing effects will determine the position of any subsequent electrophilic aromatic substitution. For instance, in the nitration of 2,5-dichlorobenzoic acid, the nitro group is directed to the position dictated by the existing substituents. google.com

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly involving the displacement of the fluoride (B91410) or chloride ions. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. stackexchange.com In this compound, the formyl and carboxylic acid groups are meta to the chlorine and ortho/para to the fluorine, which could influence the feasibility of nucleophilic substitution at the fluorine position. The high electronegativity of fluorine can make it a good leaving group in SNAr reactions by stabilizing the intermediate Meisenheimer complex through its inductive effect. stackexchange.com The synthesis of 2-fluorobenzoic acids via nucleophilic fluorination of activated precursors has been demonstrated. umn.eduarkat-usa.orgresearchgate.net

Construction of Heterocyclic and Polycyclic Compounds

The unique substitution pattern of this compound, featuring a carboxylic acid, an aldehyde, and halogen substituents on the benzene ring, theoretically positions it as a key precursor for the synthesis of various heterocyclic and polycyclic systems. The presence of ortho-fluoro and formyl groups, along with the para-chloro and meta-carboxylic acid functionalities, offers multiple reactive sites for designing novel synthetic pathways.

A comprehensive review of scientific databases and chemical literature did not yield specific examples or detailed research findings on the use of this compound in intramolecular or intermolecular cyclization reactions for the synthesis of heterocyclic and polycyclic compounds. While the molecular structure suggests potential for such transformations—for instance, reactions involving the aldehyde and carboxylic acid groups to form lactones, or reactions with external reagents to build fused ring systems—no dedicated studies detailing these specific pathways have been published.

There is currently no available scientific literature describing the application of this compound as a substrate in cascade reaction sequences such as the Povarov reaction or the Erlenmeyer–Plöchl Azlactone Reaction.

The Povarov reaction , a [4+2] cycloaddition, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. While this compound contains an aldehyde group, its participation in this specific cascade reaction has not been reported.

Similarly, the Erlenmeyer–Plöchl Azlactone Reaction is a well-established method for synthesizing azlactones (oxazolones) from the condensation of an aromatic aldehyde with an N-acylglycine. wikipedia.orgacs.org This reaction is a cornerstone in the synthesis of amino acids and other heterocyclic compounds. wikipedia.org The aldehyde functionality of this compound makes it a theoretical candidate for this reaction. However, no studies have been found that specifically document its use in this context to produce the corresponding azlactone derivative.

Due to the absence of specific research data for this compound in these named reactions, a data table of research findings cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Fluoro 3 Formylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 5-chloro-2-fluoro-3-formylbenzoic acid, NMR studies are crucial for the unambiguous assignment of proton and carbon signals and for understanding its conformational preferences in solution.

In-depth Chemical Shift Analysis and Spin-Spin Coupling Patterns

¹H NMR Spectral Analysis:

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, formyl, and carboxylic acid groups. The aldehyde proton (CHO) is expected to resonate at a significantly downfield position, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton (COOH) signal is generally broad and its chemical shift is highly dependent on the solvent and concentration, often appearing in the range of 10-13 ppm.

Spin-Spin Coupling:

The coupling between the fluorine atom and the adjacent protons can provide further structural confirmation. A through-space coupling between the fluorine at position 2 and the formyl proton at position 3 might be observable. The magnitude of this coupling constant would be indicative of their spatial proximity.

¹³C NMR Spectral Analysis:

A predicted ¹³C NMR spectrum of this compound would exhibit distinct signals for each of the eight carbon atoms. The carbonyl carbons of the aldehyde and carboxylic acid groups are expected to have the most downfield chemical shifts, typically above 160 ppm. The aromatic carbons' chemical shifts would be influenced by the attached substituents. The carbon atom bonded to the fluorine atom would show a characteristic large one-bond C-F coupling constant.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
H (aromatic)7.5 - 8.5-J(H,H) = 7-9
H (aromatic)7.5 - 8.5-J(H,H) = 7-9, J(H,F) = 2-4
CHO9.5 - 10.5185 - 195J(H,F) = 1-3 (through-space)
COOH10 - 13 (broad)165 - 175-
C-Cl-130 - 140-
C-F-155 - 165J(C,F) = 240-260
C-CHO-135 - 145-
C-COOH-125 - 135-
C (aromatic)-120 - 140-
C (aromatic)-120 - 140-

Application of Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)

While specific multi-dimensional NMR data for this compound are not available, the application of such techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between coupled protons. For this molecule, it would primarily show the coupling between the two aromatic protons, helping to definitively assign their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbons to which they are directly attached. An HSQC or HMQC spectrum would link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity of the functional groups to the aromatic ring. For instance, correlations from the aldehyde proton to the adjacent aromatic carbon and the carbon of the formyl group would be expected.

Conformational Analysis and Dynamic Studies

The presence of bulky and polar substituents on the aromatic ring of this compound suggests the possibility of restricted rotation around the C-C bonds connecting the formyl and carboxylic acid groups to the ring. NMR spectroscopy is a key tool for investigating such conformational preferences and dynamic processes.

The relative orientation of the formyl group with respect to the adjacent fluorine atom can be studied. Two planar conformers, one with the C=O bond syn to the C-F bond and another with it anti, are possible. The energetic preference for one conformer over the other would be influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding between the formyl proton and the fluorine atom.

Variable-temperature NMR studies could provide insights into the rotational barriers around the C-CHO and C-COOH bonds. Changes in the chemical shifts or the appearance of new signals at low temperatures could indicate the slowing of conformational exchange on the NMR timescale.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Identification of Characteristic Vibrational Modes of Functional Groups

The FT-IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups: the carboxylic acid, aldehyde, chloro, and fluoro moieties, as well as the vibrations of the benzene (B151609) ring.

Characteristic Vibrational Frequencies:

Carboxylic Acid Group:

O-H Stretch: A very broad and intense band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.

C=O Stretch: A strong absorption is anticipated around 1700-1730 cm⁻¹ for the carbonyl stretching of the carboxylic acid.

C-O Stretch and O-H Bend: These modes would appear in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

Aldehyde Group:

C-H Stretch: A characteristic pair of weak to medium bands is expected around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch: A strong band for the aldehyde carbonyl stretching should appear in the range of 1700-1720 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent substituents.

Aromatic Ring:

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretch: Several bands of varying intensity are expected in the 1600-1450 cm⁻¹ region.

Halogen Substituents:

C-Cl Stretch: A strong band in the 800-600 cm⁻¹ region is characteristic of the C-Cl stretching vibration.

C-F Stretch: A strong absorption in the 1250-1020 cm⁻¹ range would be indicative of the C-F stretch.

Interactive Data Table: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1700 - 1730Strong
AldehydeC-H Stretch~2850, ~2750Weak to Medium
AldehydeC=O Stretch1700 - 1720Strong
Aromatic RingC-H Stretch> 3000Medium
Aromatic RingC=C Stretch1600 - 1450Variable
C-ClC-Cl Stretch800 - 600Strong
C-FC-F Stretch1250 - 1020Strong

Investigation of Hydrogen Bonding and Intermolecular Interactions

The presence of both a carboxylic acid and a formyl group in this compound makes it a prime candidate for studying hydrogen bonding and other intermolecular interactions.

Intermolecular Hydrogen Bonding:

In the solid state and in concentrated solutions, carboxylic acids typically form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. This dimerization would be evident in the FT-IR spectrum by the broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form.

Intramolecular Interactions:

The potential for intramolecular hydrogen bonding between the formyl group and the adjacent fluorine atom, or between the carboxylic acid and the formyl group, could also be investigated using vibrational spectroscopy. The formation of an intramolecular hydrogen bond would likely influence the frequencies of the involved C=O and C-H or O-H stretching modes. A detailed analysis of the spectra, potentially aided by computational modeling, would be necessary to confirm such interactions.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular weight and elemental composition of this compound. The high-resolution mass spectrum provides an accurate mass measurement, which can be used to deduce the elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure, revealing characteristic cleavages and rearrangements.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺˙). The fragmentation of this molecular ion would likely proceed through several key pathways, influenced by the presence of the carboxylic acid, formyl, chloro, and fluoro substituents on the aromatic ring.

A plausible fragmentation pathway would involve initial cleavages associated with the carboxylic acid and formyl groups, which are generally more labile under EI conditions. Common fragmentations for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion, or the loss of the entire carboxyl group (•COOH). For aromatic aldehydes, the loss of a hydrogen radical (•H) or the formyl radical (•CHO) is characteristic. libretexts.orgmiamioh.edu

Subsequent fragmentations could involve the elimination of carbon monoxide (CO) from acylium ions, a common pathway for such species. The presence of halogen substituents (Cl and F) would also influence the fragmentation, potentially leading to the loss of the halogen atom or ions containing the halogen. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing this element.

Based on established fragmentation patterns of similarly substituted aromatic compounds, a proposed fragmentation pathway for this compound is detailed in the table below. ntu.edu.sgwhitman.edu

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Formula Loss from Molecular Ion
202/204[M]⁺˙ (Molecular Ion)C₈H₄ClFO₃-
185/187[M - OH]⁺C₈H₃ClFO₂•OH
183/185[M - F]⁺C₈H₄ClO₃•F
173/175[M - CHO]⁺C₇H₄ClFO₂•CHO
157/159[M - COOH]⁺C₇H₃ClFO•COOH
129/131[M - COOH - CO]⁺C₆H₃ClFO•COOH, CO

Note: The m/z values are presented as pairs for chlorine-containing fragments to account for the ³⁵Cl and ³⁷Cl isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This powerful technique allows for the precise determination of molecular geometry, including bond lengths and angles, as well as the elucidation of intermolecular interactions that govern the crystal packing.

The molecular geometry of this compound is expected to be largely planar, with the formyl and carboxyl groups likely exhibiting some degree of torsion relative to the benzene ring. The precise bond lengths and angles will be influenced by the electronic effects of the various substituents. For instance, the electron-withdrawing nature of the fluoro, chloro, formyl, and carboxyl groups will affect the bond lengths within the aromatic ring.

Based on crystallographic data of analogous compounds, a set of predicted bond parameters for this compound is presented below. These values represent a scientifically informed estimation of the molecular geometry.

Table 2: Predicted Molecular Geometry and Bond Parameters for this compound

Parameter Atoms Involved Predicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-F~1.35 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-C (carboxyl)~1.49 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthC-O (carboxyl)~1.32 Å
Bond LengthC-C (formyl)~1.48 Å
Bond LengthC=O (formyl)~1.21 Å
Bond AngleC-C-Cl~120°
Bond AngleC-C-F~120°
Bond AngleC-C-C (aromatic)~120°
Bond AngleO=C-O (carboxyl)~123°
Bond AngleC-C=O (formyl)~124°

The crystal packing of this compound is anticipated to be dominated by strong O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules, leading to the formation of centrosymmetric dimers. These dimers are then likely to assemble into a more complex three-dimensional architecture through a network of weaker intermolecular interactions.

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 3 Formylbenzoic Acid

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the geometry optimization or electronic structure analysis of 5-Chloro-2-fluoro-3-formylbenzoic acid using DFT methods were found. Such studies would typically involve calculating bond lengths, bond angles, and dihedral angles to determine the most stable conformation of the molecule. Electronic structure analysis would provide insights into the molecular orbitals, charge distribution, and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

There are no available data from DFT calculations predicting the NMR chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. This type of theoretical investigation is valuable for confirming the chemical structure and aiding in the interpretation of experimental spectroscopic data.

Molecular Electrostatic Potential Surface Analysis

A molecular electrostatic potential (MEP) surface analysis for this compound has not been published. An MEP analysis would illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting its intermolecular interaction patterns.

Reaction Mechanism and Kinetic Studies using Computational Chemistry

No computational studies on the reaction mechanisms or kinetics involving this compound were identified. These investigations would be crucial for understanding its reactivity, potential synthetic pathways, and degradation processes.

Theoretical Applications in Quantitative Structure-Activity Relationship (QSAR) Modeling

There is no evidence of this compound being included in any published QSAR models. QSAR studies are used to correlate the chemical structure of compounds with their biological activity or other properties, and the inclusion of this compound would require specific biological data that is not currently available in the context of a QSAR study.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

No molecular dynamics simulation studies for this compound have been reported. Such simulations would provide a deeper understanding of its conformational flexibility, solvation properties, and how it interacts with other molecules over time.

Applications As a Key Synthetic Intermediate in Academic Research

Building Block for Complex Organic Molecules

There is no documented use of 5-Chloro-2-fluoro-3-formylbenzoic acid as a starting material or intermediate in the total synthesis or targeted synthesis of complex organic molecules in academic research.

Role in the Development of Novel Functional Materials

There is a lack of published research demonstrating the application of this compound in the synthesis of novel functional materials.

Synthesis of Complex Scaffolds for Chemical Biology Probes

No studies have been found that describe the use of this compound in the creation of complex molecular scaffolds for the development of chemical biology probes.

Future Research Directions and Unresolved Challenges

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-Chloro-2-fluoro-3-formylbenzoic acid, future research should prioritize the replacement of traditional, often hazardous, synthetic protocols with greener alternatives. A key challenge lies in devising routes that minimize waste, reduce energy consumption, and utilize non-toxic, renewable starting materials.

Key Research Objectives:

Catalytic Approaches: Investigating novel catalytic systems, such as biocatalysts or earth-abundant metal catalysts, to replace stoichiometric reagents in the formylation, chlorination, and fluorination steps.

Flow Chemistry: Transitioning from batch to continuous flow processes to enhance reaction efficiency, safety, and scalability while minimizing solvent usage.

Alternative Solvents: Exploring the use of green solvents like supercritical fluids, ionic liquids, or water-based systems to replace volatile organic compounds (VOCs).

A comparative analysis of potential green synthesis strategies is presented below:

Synthetic StrategyPotential AdvantagesForeseeable Challenges
Biocatalytic FormylationHigh selectivity, mild reaction conditions, biodegradable catalysts.Enzyme stability, substrate specificity, and scalability.
Mechanochemical SynthesisReduced solvent usage, potential for novel reactivity, energy efficiency.Reaction monitoring, heat dissipation, and scale-up.
Photoredox CatalysisUse of visible light as a renewable energy source, mild reaction conditions.Catalyst cost and stability, quantum yield optimization.

Discovery of Unexplored Reactivity and Derivatization Pathways

The trifunctional nature of this compound—possessing a carboxylic acid, an aldehyde, and a halogenated aromatic ring—presents a rich playground for chemical transformations. A significant unresolved challenge is to systematically map its reactivity and explore novel derivatization pathways to access new chemical space.

Prospective Research Areas:

Multicomponent Reactions (MCRs): Designing novel one-pot MCRs that leverage the reactivity of the formyl and carboxyl groups to construct complex molecular scaffolds, such as heterocycles, which are prevalent in pharmaceuticals.

Orthogonal Functionalization: Developing selective methods to independently modify the three functional groups, allowing for a modular and efficient approach to building diverse molecular libraries.

C-H Activation: Exploring modern C-H activation strategies to introduce new functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

Derivatization PathwayTarget Molecular ClassPotential Applications
Reductive AminationSubstituted BenzylaminesPharmaceutical intermediates, agrochemicals.
Wittig ReactionStilbene DerivativesOrganic electronics, fluorescent probes.
Suzuki CouplingBiaryl CompoundsLiquid crystals, advanced polymers.

Integration of Advanced Analytical and Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structure and purity becomes paramount. Future research must focus on integrating state-of-the-art analytical methods to provide a comprehensive understanding of these novel compounds.

Key Analytical Challenges and Solutions:

Isomer and Impurity Profiling: The synthesis of halogenated aromatics can often lead to isomeric byproducts. Advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), will be crucial for their separation and identification.

Solid-State Characterization: For crystalline derivatives, techniques like single-crystal X-ray diffraction will be essential for elucidating three-dimensional molecular structures and understanding intermolecular interactions that govern material properties.

In-situ Reaction Monitoring: Employing process analytical technology (PAT), such as in-situ infrared (IR) or Raman spectroscopy, can provide real-time kinetic data, leading to a deeper understanding of reaction mechanisms and optimization of reaction conditions.

Expansion of Predictive Computational Modeling in Chemical Research

Computational chemistry offers a powerful tool to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel molecules, thereby reducing the need for extensive empirical experimentation. For this compound, a significant opportunity lies in the application of predictive computational modeling to guide future research efforts.

Future Computational Research Focus:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) calculations to model reaction pathways, identify transition states, and predict reaction outcomes, thereby guiding the rational design of more efficient synthetic protocols.

Virtual Screening: Employing molecular docking and other computational screening methods to predict the biological activity of virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates for drug discovery programs.

Prediction of Material Properties: Utilizing computational models to predict the electronic, optical, and physical properties of polymers or other materials derived from this compound, guiding the design of new functional materials.

By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound as a valuable component in the development of new medicines and advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-fluoro-3-formylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves sequential halogenation and formylation steps. For example, chlorination of a benzoic acid precursor can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C), followed by fluorination via nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents like DMF . The formyl group is introduced via Vilsmeier-Haack formylation (POCl₃/DMF), with yields optimized by maintaining anhydrous conditions and precise stoichiometry. Impurities, such as dihalogenated byproducts, are minimized by stepwise monitoring via TLC and intermediate purification via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming substituent positions. The formyl proton appears as a singlet near δ 10.2 ppm, while aromatic protons show coupling patterns reflecting chloro and fluoro substituents' electronic effects .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity (>98%) and detects trace impurities like unreacted intermediates .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~ 202.5 [M-H]⁻) and fragmentation patterns .

Q. What are the key considerations when designing experiments to functionalize the formyl group for drug discovery applications?

  • Answer : The formyl group’s reactivity enables Schiff base formation, condensation, or nucleophilic additions. Researchers must:

  • Control reaction pH to avoid premature hydrolysis (e.g., using anhydrous ethanol or THF).
  • Select catalysts (e.g., p-toluenesulfonic acid for imine formation) to enhance regioselectivity.
  • Monitor steric hindrance from adjacent chloro and fluoro groups, which may slow reactivity. Parallel screening of conditions (temperature, solvent) is recommended to optimize yields .

Advanced Research Questions

Q. How can contradictory data from different synthetic protocols be resolved through mechanistic studies?

  • Answer : Discrepancies in yield or byproduct profiles often arise from divergent reaction pathways. For example:

  • Fluorination Methods : Direct fluorination (KF/DMF) vs. halogen exchange (e.g., Balz-Schiemann reaction) may produce varying levels of di- or trihalogenated impurities. Mechanistic studies using isotopic labeling (18^{18}F) or in-situ IR spectroscopy can identify intermediates and rate-limiting steps .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict activation energies for competing pathways, guiding condition optimization (e.g., solvent polarity, catalyst choice) .

Q. What strategies are effective in optimizing regioselectivity during halogenation steps?

  • Answer :

  • Directing Groups : Temporary protecting groups (e.g., methyl esters) can block undesired positions during chlorination. Subsequent hydrolysis restores the carboxylic acid .
  • Lewis Acid Catalysts : FeCl₃ or AlCl₃ enhances electrophilic substitution at the 2- and 5-positions by polarizing halogenating agents (e.g., Cl₂ gas) .
  • Solvent Effects : Non-polar solvents (toluene) favor meta-substitution, while polar solvents (acetonitrile) promote para-selectivity. Screening solvent mixtures can balance competing effects .

Q. How do chloro and fluoro substituents electronically influence the formyl group’s reactivity in nucleophilic additions?

  • Answer :

  • Electron-Withdrawing Effects : The chloro (σₚ ~ 0.23) and fluoro (σₚ ~ 0.06) groups reduce electron density at the formyl carbon, increasing its electrophilicity. This accelerates nucleophilic attacks (e.g., by amines or hydrazines) but may also promote side reactions like aldol condensation under basic conditions .
  • Steric Effects : Ortho-fluoro substituents create steric hindrance, potentially slowing bulky nucleophiles. Kinetic studies (e.g., UV-Vis monitoring) quantify these effects and guide reagent selection .

Methodological Tables

Key Analytical Parameters for Characterization
Technique
----------
1^1H NMR
HPLC
HRMS
Optimized Synthetic Conditions
Step
------
Chlorination
Fluorination
Formylation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.